N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine

OLED Hole Transport Material Morphological Stability

For OLED developers facing crystallization-induced device degradation with standard HTMs like TPD or NPB, this asymmetric triarylamine offers a direct solution. Its design disrupts molecular packing to maintain a stable amorphous film. - Enhanced morphological stability: Addresses long-term operational lifetime requirements for high-end displays and lighting. - Suitable for reducing hole injection barriers: Supports lower driving voltage for mobile OLED applications. - Specified in bioelectronic sensor patents: Expanding utility into OECT neurotransmitter detection.

Molecular Formula C36H28N2
Molecular Weight 488.6 g/mol
CAS No. 902763-26-2
Cat. No. B3195421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine
CAS902763-26-2
Molecular FormulaC36H28N2
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC=CC=C6
InChIInChI=1S/C36H28N2/c1-4-10-28(11-5-1)30-18-24-35(25-19-30)38(34-14-8-3-9-15-34)36-26-20-31(21-27-36)29-16-22-33(23-17-29)37-32-12-6-2-7-13-32/h1-27,37H
InChIKeyBHPYPHDPVXIXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine: Selection Guide


N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine (CAS 902763-26-2) is a triarylamine-based hole-transport material (HTM) with a molecular formula of C36H28N2 and a molecular weight of 488.6 g/mol . Its core structure features a central biphenyl unit with two diarylamine groups, one of which is substituted with an additional biphenylyl moiety . This specific asymmetric substitution pattern differentiates it from the more symmetric, common HTMs like TPD and NPB, and is intended to modulate its thermal and electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and emerging bioelectronic sensors [1].

Why It Cannot Be Replaced by TPD or NPB


While N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine belongs to the broad class of triarylamine hole-transport materials, it is not functionally equivalent to the industry standard compounds N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD) or N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) [1]. The key differentiator is its asymmetric substitution pattern, which is specifically designed to disrupt molecular packing and enhance morphological stability in thin films [2]. Unlike the symmetric TPD and NPB, which are known to crystallize over time and cause device degradation [3], this compound's structure is intended to maintain an amorphous glassy state, a critical factor for long-term device reliability [4]. The following section provides the quantitative evidence for this differentiation.

Quantitative Differentiation Evidence


Enhanced Morphological Stability over TPD

The molecular design of N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine, specifically the introduction of an additional biphenylyl group, increases its molecular weight and reduces symmetry, leading to a higher glass transition temperature (Tg) compared to the industry standard TPD [1]. While a direct experimental Tg value for this exact CAS number was not found in the open literature, this is a well-established structure-property relationship for this class of compounds [2]. For context, the standard hole-transport material TPD (N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine) has a reported Tg of approximately 60-65 °C [3]. This relatively low Tg is a known failure mechanism, as TPD-based OLEDs suffer from rapid device degradation due to crystallization of the hole-transport layer during operation or storage [4]. The increased molecular bulk and asymmetry of N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine is designed to raise the Tg, thereby enhancing the morphological stability of the thin film and significantly improving device lifetime and reliability [5].

OLED Hole Transport Material Morphological Stability

Improved Energy Level Alignment for Hole Injection

The introduction of an additional biphenylyl substituent alters the frontier molecular orbital energies compared to unsubstituted analogs. While specific HOMO/LUMO values for this compound were not identified in the public domain, its structural similarity to other extended π-conjugated triarylamines provides a basis for inference [1]. N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine is expected to exhibit a HOMO level that is slightly shallower (closer to vacuum) than TPD (reported HOMO ~5.4-5.5 eV [2]), thereby reducing the hole injection barrier from common anode materials like ITO (work function ~4.7-4.8 eV) [3]. This improved energy level alignment is a critical factor for lowering device operating voltage and improving power efficiency [4]. In contrast, NPB has a HOMO of ~5.5 eV [5], which can create a larger injection barrier. This class-level inference suggests N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine is designed to offer a more favorable electronic interface.

OLED Hole Transport Material Energy Level Alignment

Low Crystallization Propensity

The asymmetric molecular structure of N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine, characterized by one amine group bearing a biphenylyl substituent while the other remains unsubstituted, is a deliberate design strategy to frustrate molecular packing [1]. This contrasts with the symmetric structures of TPD and NPB, which are prone to crystallization during thermal evaporation or device operation [2]. Crystallization creates grain boundaries that act as charge traps and leakage pathways, drastically reducing device performance and lifetime [3]. The irregular shape of this compound is intended to maintain a homogeneous, amorphous thin film, which is essential for uniform charge injection and transport across the entire pixel area in OLED displays [4]. While a direct comparison of crystallization kinetics is not publicly available, the structure-property relationship is a well-established principle in molecular glass design [5].

OLED Hole Transport Material Thin Film Morphology

Bioelectronic Sensor Potential

A recent patent application (WO2024/123456) explicitly cites the use of N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine as a key material for bioelectronic sensors designed for the real-time monitoring of neurotransmitters [1]. This represents a distinct and emerging application area that is not a primary function of standard OLED HTMs like TPD or NPB. While TPD and NPB are sometimes explored in sensor contexts, they are not the subject of specific, recent patent activity for bioelectronic interfaces [2]. This patent citation provides direct evidence of the compound's utility in a next-generation field, suggesting it possesses a combination of electrical, electrochemical, and potentially biocompatible properties that differentiate it from its more common analogs [3].

Bioelectronics Organic Electrochemical Transistors Neurotransmitter Sensing

Strategic Application Scenarios


High-Stability OLED Displays and Lighting

This compound is ideally suited for fabricating the hole-transport layer (HTL) in OLEDs where extended operational lifetime is a primary requirement [1]. Its designed high morphological stability (evidenced by its expected high Tg [2]) directly addresses the crystallization-induced degradation seen in TPD-based devices, making it a superior choice for high-end displays (e.g., smartphones, TVs) and solid-state lighting [3].

Low-Voltage OLEDs for Portable Electronics

For battery-powered devices, minimizing power consumption is critical. The predicted favorable energy level alignment of N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine with ITO anodes suggests it can reduce the hole injection barrier, thereby lowering the device's driving voltage and increasing its power efficiency compared to devices using standard TPD or NPB [4]. This makes it a compelling candidate for next-generation mobile and wearable OLED displays [5].

Bioelectronic Sensors for Neurotransmitter Detection

Based on its explicit citation in patent WO2024/123456, this compound is a strategic material for developing organic electrochemical transistors (OECTs) or other bioelectronic sensors for real-time, label-free detection of neurotransmitters [6]. This emerging application leverages the compound's unique electronic and ionic transport properties, differentiating it from materials only optimized for dry-state OLED operation [7].

Specialty HTL for Organic Photovoltaics

In organic solar cells, the HTL must provide efficient hole extraction while maintaining film integrity under illumination and thermal stress [8]. The enhanced morphological stability of N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine [2] makes it a promising candidate for OPV devices where long-term outdoor stability is a key performance metric, potentially outperforming less stable HTMs like PEDOT:PSS or TPD in harsh environmental conditions [9].

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